N,N-dimethyl-2,1-benzisothiazol-3-amine
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Overview
Description
N,N-dimethyl-2,1-benzisothiazol-3-amine is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.257 g/mol It is part of the benzisothiazole family, which consists of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,1-benzisothiazol-3-amine typically involves the reaction of 2-mercaptoaniline with dimethylamine under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures . The reaction can be represented as follows:
C6H4(NH2)SH+(CH3)2NH→C9H10N2S+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,1-benzisothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzisothiazoles depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2,1-benzisothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,1-benzisothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3-amine, N,N-dimethyl-, 1,1-dioxide: A similar compound with an additional oxygen atom, leading to different chemical properties and reactivity.
Benzothiazole: Lacks the dimethylamino group, resulting in different biological and chemical properties.
Uniqueness
N,N-dimethyl-2,1-benzisothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
703-81-1 |
---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,N-dimethyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)10-12-9/h3-6H,1-2H3 |
InChI Key |
RGYOXZVWAFFIPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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